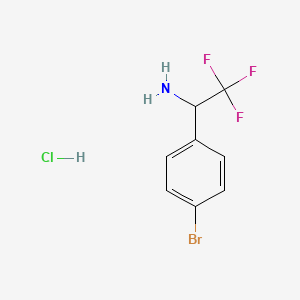

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

CAS No.: 842169-72-6

Cat. No.: VC2649106

Molecular Formula: C8H8BrClF3N

Molecular Weight: 290.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842169-72-6 |

|---|---|

| Molecular Formula | C8H8BrClF3N |

| Molecular Weight | 290.51 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |

| Standard InChI Key | XESDERGPILUSRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |

Introduction

Physical and Chemical Properties

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is characterized by a well-defined set of physical and chemical properties that distinguish it from other related compounds. The molecular formula of this compound is C₈H₈BrClF₃N with a molecular weight of 290.51 g/mol . It exists as a solid at standard temperature and pressure, typically appearing as a white powdery crystalline material . The exact mass of the compound has been determined to be 288.94800, providing a precise identifier for analytical purposes .

The structure of this compound features several key functional groups that contribute to its chemical behavior. The bromophenyl moiety provides opportunities for further functionalization through various coupling reactions, while the trifluoromethyl group increases the compound's lipophilicity and metabolic stability. The amine group, converted to its hydrochloride salt, enhances solubility in aqueous media compared to the free base form, which is an important consideration for pharmaceutical applications.

The following table summarizes the key physical and chemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 842169-72-6 |

| Molecular Formula | C₈H₈BrClF₃N |

| Molecular Weight | 290.51 g/mol |

| Physical State | Solid (white crystalline) |

| Exact Mass | 288.94800 |

| Storage Conditions | Refrigerated (0-10°C) |

For optimal storage stability, the compound should be maintained under inert atmosphere conditions at refrigerated temperatures . This helps prevent decomposition and ensures the integrity of the compound for research and synthetic applications.

Structural Characteristics

The molecular structure of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride features a carbon atom that connects the bromophenyl ring to both the trifluoromethyl group and the amine functionality. This central carbon atom serves as a stereogenic center, giving rise to potential stereoisomerism in the molecule . The bromine substituent at the para position of the phenyl ring provides an electronegativity difference that influences the electron distribution throughout the molecule.

Stereochemistry

The stereochemistry of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride represents an important dimension of its chemical identity and potential biological activity. The compound contains a stereogenic center at the carbon atom that connects the bromophenyl ring to the trifluoromethyl group, resulting in two possible enantiomeric forms: (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride and (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride .

These enantiomers possess identical physical properties but can exhibit significantly different biological activities due to the stereoselective nature of biological receptors and enzymes. The racemic mixture (containing both enantiomers) is identified by CAS number 842169-72-6, while the individual enantiomers have distinct CAS numbers: 842169-83-9 for the R-enantiomer and 336105-43-2 for the S-enantiomer .

In stereochemical notation, the compounds are often designated as (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride and (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, emphasizing the position of the stereocenter . The IUPAC name for the S-enantiomer is precisely recorded as (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride, reflecting the standardized chemical nomenclature for this compound .

Stereochemical Identification

The identification and differentiation of these stereoisomers typically employ various analytical techniques, including chiral HPLC, polarimetry, and circular dichroism spectroscopy. The InChI and InChIKey identifiers for the S-enantiomer (InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 and XESDERGPILUSRV-FJXQXJEOSA-N, respectively) contain stereochemical descriptors that distinguish it from the R-enantiomer .

Synthesis and Preparation

The synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride can be accomplished through multiple synthetic routes, though specific documented procedures for this exact compound are somewhat limited in the scientific literature. Based on related compounds and general synthetic principles, several approaches can be outlined.

Synthetic Pathways

A common synthetic approach would likely begin with 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (CAS: 16184-89-7), which can serve as a precursor through reductive amination . This ketone intermediate features the essential bromophenyl and trifluoromethyl structural elements already in place, requiring only conversion of the carbonyl to an amine functionality.

For the synthesis of the hydrochloride salt form, procedures similar to those used for 2,2,2-Trifluoroethylamine hydrochloride might be adaptable. As documented for this related compound, the process typically involves:

-

Addition of the free amine to a suitable solvent (e.g., ethanol)

-

Dropwise addition of saturated hydrochloric acid solution at controlled temperature (below 25°C)

-

Heating of the reaction mixture (e.g., to 50°C for one hour)

-

Removal of solvent under reduced pressure

-

Collection and purification of the resulting hydrochloride salt

The yield for similar processes can be quite high, with documented yields of over 96% for related trifluoroethylamine hydrochloride compounds . The final product typically exists as a white crystalline solid with minimal water content.

Enantioselective Synthesis

For the preparation of enantiomerically pure forms, additional synthetic considerations are necessary. Asymmetric synthesis using chiral catalysts or auxiliaries, or resolution of the racemic mixture using chiral resolving agents would be required to obtain either the (R) or (S) enantiomer with high enantiomeric excess. The specific conditions for achieving high enantioselectivity would need careful optimization for this particular compound.

Commercial sources for the S-enantiomer report enantiomeric excesses of up to 98%EE, indicating that effective enantioselective synthetic routes have been developed .

Applications and Research Findings

The unique structural features of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride make it a compound of significant interest in various research domains, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives represent promising candidates for drug development due to several advantageous properties. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability of potential drug candidates. The presence of this group also typically increases metabolic stability by resisting enzymatic degradation, an important consideration in drug design.

Research indicates that fluorinated amines like this compound may interact with specific biological targets, modulating enzyme activity or receptor binding. These interactions are essential for potential therapeutic applications, although detailed studies on the specific biological activity of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride itself appear limited in the available literature.

The bromophenyl moiety provides an additional point for structural modification through various coupling reactions, allowing medicinal chemists to explore structure-activity relationships and optimize biological properties.

Synthetic Utility

As a chemical intermediate, 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride offers significant utility in organic synthesis. The bromine at the para position of the phenyl ring enables various transformations:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Copper-catalyzed coupling reactions

-

Metal-halogen exchange reactions followed by electrophilic trapping

These transformations allow for the incorporation of the trifluoroethylamine moiety into more complex molecular architectures, potentially leading to novel compounds with interesting properties.

Comparison with Related Compounds

To better understand the significance and applications of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, a comparison with structurally related compounds provides valuable context. These comparisons highlight the impact of specific structural modifications on physical, chemical, and potential biological properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | C₈H₈BrClF₃N | 290.51 | Reference compound |

| 2,2,2-Trifluoroethylamine hydrochloride | C₂H₅ClF₃N | 135.52 | Lacks the bromophenyl group |

| (S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine | C₇H₆BrF₃N₂ | 255.03 | Contains bromopyridine instead of bromophenyl |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | C₈H₄BrF₃O | 253.02 | Contains a ketone instead of an amine |

The 2,2,2-Trifluoroethylamine hydrochloride represents a simpler structure without the aromatics, displaying significantly different physical properties and reactivity patterns . The pyridine-containing analog introduces an additional nitrogen atom into the aromatic ring, potentially affecting the compound's basicity, hydrogen-bonding properties, and biological interactions. The ketone analog represents an important synthetic precursor that could be used in the preparation of the title compound .

Research Directions and Future Prospects

The distinctive structural features of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride open several promising avenues for future research and development. These directions span multiple disciplines within chemistry and pharmaceutical sciences.

Medicinal Chemistry Exploration

Future medicinal chemistry research could focus on:

-

Structure-activity relationship studies to understand how structural modifications affect biological activity

-

Target identification to elucidate potential binding sites and mechanisms of action

-

Optimization of pharmacokinetic properties to enhance drug-like characteristics

-

Development of derivatives with improved efficacy and reduced toxicity

The trifluoromethyl group's ability to enhance lipophilicity could be particularly valuable in designing compounds that effectively cross the blood-brain barrier, potentially leading to applications in neuropharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume